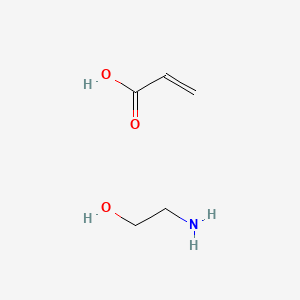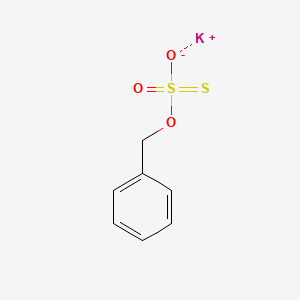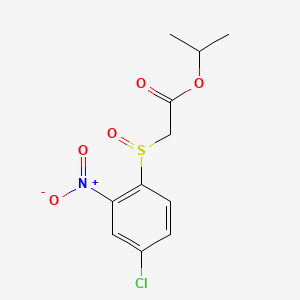
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a sulfinyl group attached to a 4-chloro-2-nitrophenyl ring, and an ester group derived from acetic acid and 1-methylethyl alcohol. Its unique structure imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves multiple steps:
Nitration: The starting material, 4-chlorophenol, undergoes nitration to form 4-chloro-2-nitrophenol.
Sulfinylation: The nitrophenol derivative is then treated with a sulfinylating agent to introduce the sulfinyl group.
Esterification: Finally, the sulfinylated compound is esterified with acetic acid and 1-methylethyl alcohol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Hydrogen gas, palladium or platinum catalysts, and mild temperatures.
Substitution: Nucleophiles like amines or alcohols, and basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester.
Reduction: Formation of acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, 1-methylethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester has diverse applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The sulfinyl group can interact with biological molecules through oxidation-reduction reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, 1-methylethyl ester: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is unique due to the presence of both a sulfinyl and a nitro group, which imparts distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
139326-45-7 |
|---|---|
Molecular Formula |
C11H12ClNO5S |
Molecular Weight |
305.74 g/mol |
IUPAC Name |
propan-2-yl 2-(4-chloro-2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H12ClNO5S/c1-7(2)18-11(14)6-19(17)10-4-3-8(12)5-9(10)13(15)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
OOSSQFNUXJIQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


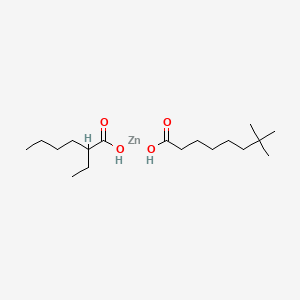
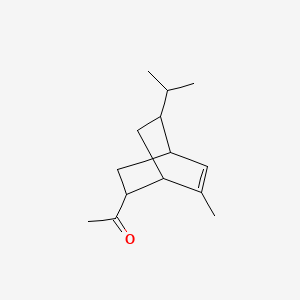
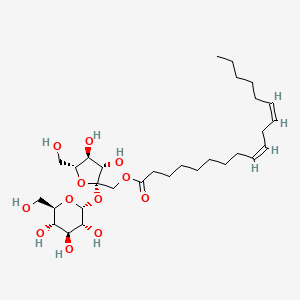
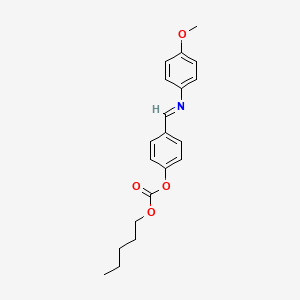
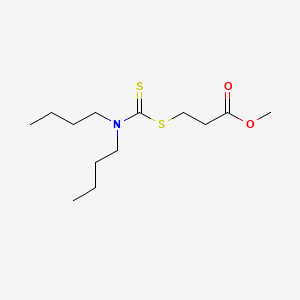
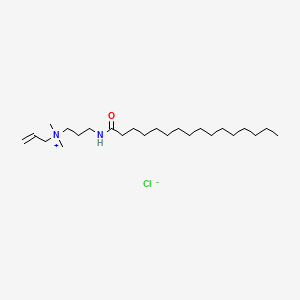

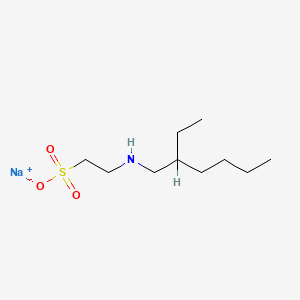

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)

